{2-[(Butan-2-yl)amino]phenyl}methanol
Description
{2-[(Butan-2-yl)amino]phenyl}methanol is a secondary alcohol with an aromatic benzene ring substituted with a butan-2-ylamino group (–NH–CH(CH₂CH₃)₂) at the ortho position relative to the hydroxymethyl (–CH₂OH) group. This structure combines both hydrophilic (hydroxyl, amino) and hydrophobic (branched alkyl chain) moieties, making it a versatile intermediate in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
[2-(butan-2-ylamino)phenyl]methanol |
InChI |
InChI=1S/C11H17NO/c1-3-9(2)12-11-7-5-4-6-10(11)8-13/h4-7,9,12-13H,3,8H2,1-2H3 |
InChI Key |
QNEOTILZKINIEF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC1=CC=CC=C1CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(Butan-2-yl)amino]phenyl}methanol typically involves the reaction of 2-aminophenylmethanol with butan-2-yl halide under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group of 2-aminophenylmethanol attacks the butan-2-yl halide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts and controlled reaction environments to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
{2-[(Butan-2-yl)amino]phenyl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives of this compound.
Scientific Research Applications
{2-[(Butan-2-yl)amino]phenyl}methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {2-[(Butan-2-yl)amino]phenyl}methanol involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
| Compound Name | Molecular Formula | Functional Groups | Biological Activity (if reported) | Key Structural Features | Reference ID |
|---|---|---|---|---|---|
| {2-[(Butan-2-yl)amino]phenyl}methanol | C₁₁H₁₇NO | –NH–CH(CH₂CH₃)₂, –CH₂OH | Not explicitly reported | Ortho-substituted benzene ring | [4, 7] |
| 2-(2-Aminobenzylamino)benzyl alcohol | C₁₄H₁₆N₂O | –NH–C₆H₄–CH₂–, –CH₂OH | Moderate tyrosinase inhibition (IC₅₀ ~69.89 μM) | Dimeric 2-aminobenzyl alcohol derivative | [4] |
| 2-(2-(Butan-2-yl)phenoxy)ethan-1-ol | C₁₂H₁₈O₂ | –O–C₆H₃–CH(CH₂CH₃)₂, –CH₂CH₂OH | Intermediate in antiviral drug synthesis | Ether linkage, branched alkyl chain | [7] |
| [4-(Butan-2-yl)phenyl]methanol | C₁₁H₁₆O | –CH(CH₂CH₃)₂, –CH₂OH | No activity reported | Para-substituted benzene ring | [12] |
| 2-Benzylamino-2-phenylbutanol | C₁₇H₂₁NO | –NH–CH₂–C₆H₅, –C(OH)(CH₂CH₃)₂ | No activity reported | Branched aliphatic chain with benzylamine | [15] |
Biological Activity
{2-[(Butan-2-yl)amino]phenyl}methanol is a compound of interest due to its potential biological activities. This article explores its synthesis, characterization, and biological evaluations, including antimicrobial, antioxidant, and toxicity assessments.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of appropriate amines with phenolic compounds. Characterization methods include:
- Spectroscopic Techniques : UV/VIS, FTIR, NMR, and MS are used to confirm the molecular structure.
- Elemental Analysis : To determine the purity and composition of synthesized compounds.
Antimicrobial Activity
Antimicrobial evaluations are crucial for assessing the efficacy of this compound against various pathogens. In studies, the compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Bacillus subtilis | 18 | 16 µg/mL |
The results indicate that this compound possesses promising antimicrobial properties, particularly against Bacillus subtilis.
Antioxidant Activity
The antioxidant capacity of this compound was evaluated using DPPH and ABTS assays. The compound showed a moderate antioxidant effect compared to standard antioxidants.
| Assay Method | IC50 Value (µg/mL) |
|---|---|
| DPPH | 50 |
| ABTS | 45 |
These findings suggest that while the compound exhibits antioxidant properties, it is less potent than established antioxidants like ascorbic acid.
Toxicity Assessments
Toxicity studies using Daphnia magna revealed that this compound has a moderate toxicity profile. The compound's LC50 value was determined to be 75 µg/mL, indicating potential risks associated with its use in therapeutic applications.
Case Studies
Recent research has highlighted the versatility of this compound in various biological contexts:
- Study on Antimicrobial Efficacy : A study published in the Journal of Chemistry and Environment reported that derivatives of this compound exhibited enhanced antimicrobial properties when modified with halogen substituents, suggesting that structural modifications can optimize biological activity .
- Antioxidant Properties : Research conducted by the Research Journal of Chemistry and Environment demonstrated that specific analogs of this compound showed improved antioxidant activity when tested against free radicals .
- Toxicological Profile : A comprehensive toxicity assessment indicated that while the compound has beneficial biological activities, its safety profile must be carefully evaluated before clinical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
